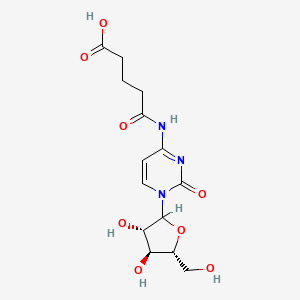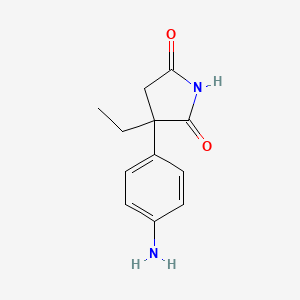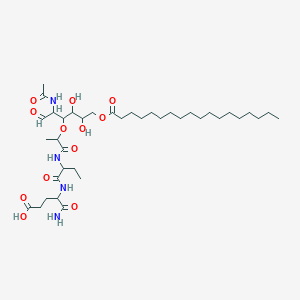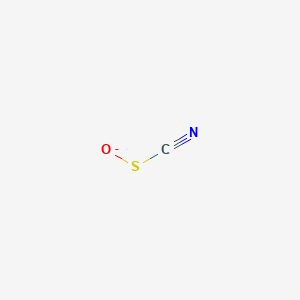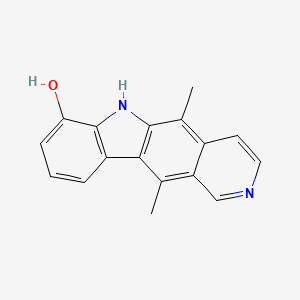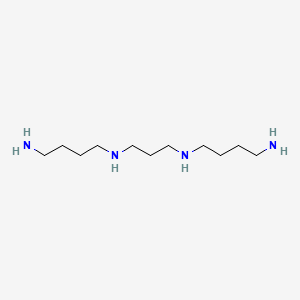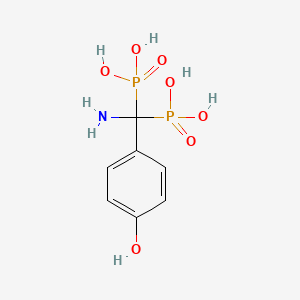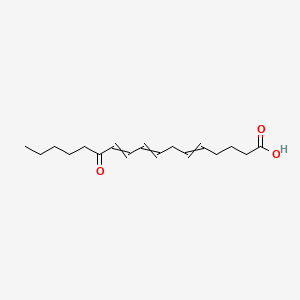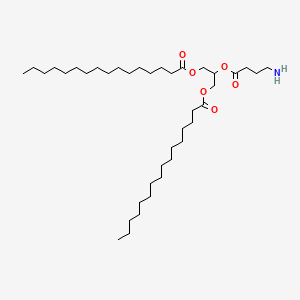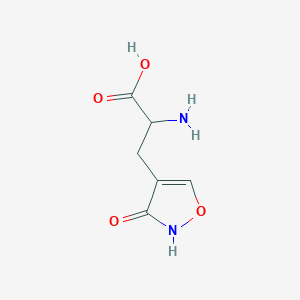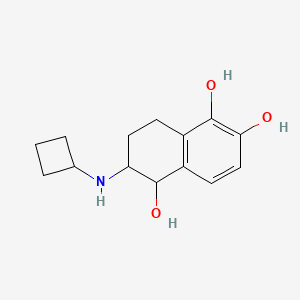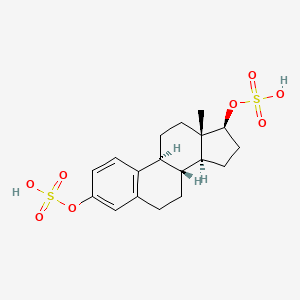
17-Beta-Estradiol-3,17-beta-sulfate
概要
説明
エストラジオール3-スルファートおよびエストラジオール17β-スルファートと関連しています . この化合物は、C18H24O8S2の化学式と432.50 g·mol−1のモル質量を持ちます . エストラジオールジスルファートは、エストラジオールと比較してエストロゲン受容体への結合親和性が著しく低いことで知られています .
2. 製法
エストラジオールジスルファートは、エストラジオールの硫酸化によって合成することができます。 このプロセスには、適切な溶媒中で、エストラジオールを三酸化硫黄-ピリジン錯体またはクロロスルホン酸と反応させることが含まれます . 反応条件は、通常、ジスルファートエステルを形成するために、制御された温度と特定の反応時間を必要とします。 工業生産方法には、同様の硫酸化反応が含まれる場合がありますが、より大規模であり、より高い収率と純度のために最適化された条件で行われます。
準備方法
Estradiol disulfate can be synthesized through the sulfation of estradiol. The process involves the reaction of estradiol with sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent . The reaction conditions typically require controlled temperatures and specific reaction times to ensure the formation of the disulfate ester. Industrial production methods may involve similar sulfation reactions but on a larger scale, with optimized conditions for higher yields and purity.
化学反応の分析
エストラジオールジスルファートは、以下を含むさまざまな化学反応を起こします。
加水分解: エストラジオールジスルファートは、酸性または酵素条件下で、エストラジオールと硫酸に加水分解することができます。
酸化: 酸化反応を起こす可能性がありますが、これらの反応の特定の条件と試薬は、あまり文書化されていません。
置換: 特定の条件下で、硫酸基を他の官能基で置換することができます。
これらの反応で使用される一般的な試薬には、酸、塩基、スルファターゼなどの特定の酵素が含まれます。 これらの反応から生成される主要な生成物は、通常エストラジオールとその誘導体です .
4. 科学研究への応用
エストラジオールジスルファートは、いくつかの科学研究に適用されています。
化学: エストロゲン代謝とエストロゲン誘導体の合成に関する研究で使用されます。
生物学: 研究者は、エストロゲンシグナル伝達経路における役割と、細胞機能への影響を研究しています。
医学: ホルモン補充療法における潜在的な治療的用途と、エストロゲン欠乏症に関連する疾患における役割について調査されています。
科学的研究の応用
Estradiol disulfate has several scientific research applications:
Chemistry: It is used in studies related to estrogen metabolism and the synthesis of estrogen derivatives.
Biology: Researchers study its role in estrogen signaling pathways and its effects on cellular functions.
Medicine: It is investigated for its potential therapeutic applications in hormone replacement therapy and its role in diseases related to estrogen deficiency.
作用機序
エストラジオールジスルファートは、エストロゲン受容体と相互作用することにより効果を発揮しますが、その結合親和性はエストラジオールよりも著しく低いです . スルファターゼ酵素の作用によってエストラジオールに戻すことができ、その後エストロゲン受容体に結合し、遺伝子発現と細胞機能を調節します。 関与する分子標的と経路には、さまざまな生理学的プロセスにおいて重要な役割を果たすエストロゲン受容体アルファとベータが含まれます .
類似化合物との比較
エストラジオールジスルファートは、エストラジオール3-スルファートやエストラジオール17β-スルファートなどの他のエストロゲン硫酸塩に似ています。 ジスルファート構造のために、その結合親和性と生物活性に影響を与えるため、独特です。 類似の化合物には以下が含まれます。
エストラジオール3-スルファート: エストロゲン受容体への結合親和性が高い、エストラジオールのモノスルファートエステル。
エストラジオール17β-スルファート: 異なる生物学的特性を持つ、別のモノスルファートエステル。
エストロン硫酸塩: 異なる代謝的および生理学的役割を持つ、関連するエストロゲン硫酸塩.
エストラジオールジスルファートの独自性は、その二重の硫酸基にあります。 これにより、溶解性、安定性、酵素や受容体との相互作用に影響を与えます。
特性
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/t14-,15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLAJGAMHNQZIY-ZBRFXRBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17-Beta-Estradiol-3,17-beta-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3233-70-3 | |
| Record name | Estradiol 3,17-disulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol 3,17-disulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17β-Estradiol disulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3WLQ8DVX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


